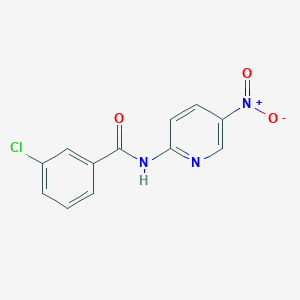

3-chloro-N-(5-nitropyridin-2-yl)benzamide

Description

3-Chloro-N-(5-nitropyridin-2-yl)benzamide (CAS: 574724-42-8) is a benzamide derivative featuring a 3-chlorobenzoyl group linked to a 5-nitropyridin-2-ylamine moiety. This compound is of interest in medicinal and materials chemistry due to its structural similarity to bioactive molecules, such as nitazoxanide derivatives (e.g., N-(5-nitrothiazol-2-yl)benzamides) . While its specific biological activity remains understudied in the provided evidence, its structural analogs demonstrate diverse pharmacological properties, including anti-inflammatory and enzyme-inhibitory effects .

Properties

Molecular Formula |

C12H8ClN3O3 |

|---|---|

Molecular Weight |

277.66 g/mol |

IUPAC Name |

3-chloro-N-(5-nitropyridin-2-yl)benzamide |

InChI |

InChI=1S/C12H8ClN3O3/c13-9-3-1-2-8(6-9)12(17)15-11-5-4-10(7-14-11)16(18)19/h1-7H,(H,14,15,17) |

InChI Key |

VTGBKYLEQJGOHR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NC2=NC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(5-nitropyridin-2-yl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 2-amino-5-nitropyridine in the presence of pyridine as a solvent . The reaction is carried out at 100°C for 16 hours, resulting in a high yield of the desired product .

Reaction Scheme:

- 3-chlorobenzoyl chloride (22.1 g, 127 mmol) is added dropwise to a stirred solution of 2-amino-5-nitropyridine (16.0 g, 115 mmol) in pyridine (240 mL).

- The mixture is heated to 100°C for 16 hours.

- The solution is evaporated in vacuo, and the resulting solid is taken up in dichloromethane (200 mL) and eluted through silica gel (800 g) with dichloromethane.

- The relevant fractions are combined and concentrated under reduced pressure to yield this compound as an off-white solid .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(5-nitropyridin-2-yl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.

Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

Reduction Reactions: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Major Products Formed

Substitution Reactions: Products include derivatives with different substituents replacing the chloro group.

Reduction Reactions: The major product is the corresponding amine derivative.

Oxidation Reactions: Products include oxidized derivatives with changes in the oxidation state of nitrogen atoms.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C12H8ClN3O3

Molecular Weight : 273.66 g/mol

IUPAC Name : 3-chloro-N-(5-nitropyridin-2-yl)benzamide

The compound features a chloro group, a nitro group, and a benzamide moiety, which contribute to its reactivity and potential interactions with biological targets.

Chemistry

This compound serves as an important intermediate in organic synthesis. Its unique structure allows it to be utilized in the preparation of more complex organic molecules. The compound can be employed in:

- Synthesis of Novel Compounds : It acts as a building block for the development of new chemical entities with potential therapeutic applications.

- Catalysis Studies : The compound can be used to explore catalytic mechanisms in organic reactions.

Biology

The biological activities of this compound have been investigated extensively:

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antibacterial properties against various pathogens. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating minimum inhibitory concentrations (MICs) ranging from 0.22 to 1.49 µM .

| Compound | MIC (µM) | Target Organisms |

|---|---|---|

| This compound | 0.22 - 1.49 | Staphylococcus aureus, Escherichia coli |

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction. The compound's structure allows it to interact with specific molecular targets involved in cancer pathways.

Medicine

In the field of medicinal chemistry, this compound is being explored for its potential as a lead compound in drug discovery:

- Drug Development : The compound's derivatives are being synthesized and evaluated for their therapeutic efficacy against various diseases, particularly cancer and bacterial infections.

Case Study 1: Antibacterial Activity

A recent study focused on synthesizing various derivatives of this compound and evaluating their antibacterial activity against clinical isolates. The results indicated that certain modifications enhanced the antimicrobial efficacy significantly compared to the parent compound .

Case Study 2: Anticancer Efficacy

In vitro studies demonstrated that compounds derived from this compound exhibited potent antiproliferative effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). These studies revealed GI50 values indicating effective concentrations for inhibiting cell growth:

| Cell Line | GI50 (nM) |

|---|---|

| MCF-7 | 31 |

| A549 | 36 |

| HT-29 | 48 |

| MDA-MB-231 | 54 |

The mechanism of action involves targeting specific signaling pathways crucial for cell survival and proliferation.

Mechanism of Action

The mechanism of action of 3-chloro-N-(5-nitropyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors. The nitro group plays a crucial role in its biological activity, potentially undergoing bioreduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Anti-Inflammatory Activity

Key findings from 1,3,4-oxadiazole-based benzamides highlight the impact of substituent position on anti-inflammatory activity (Table 1):

Key Observations :

- Para-substituted nitro groups (C7) enhance anti-inflammatory activity compared to meta-substituted analogs (C4) due to improved electronic and steric interactions with biological targets .

Crystallographic and Packing Behavior

Crystal structures of related benzamides reveal intermolecular interactions critical for stability and solubility:

Key Observations :

- Halogen interactions (Cl···Cl) and hydrogen bonds (C–H···O) stabilize crystal packing in meta-substituted benzamides .

Metal Coordination Potential

Benzamide derivatives with thioamide or carbamothioyl groups form stable metal complexes:

Key Observations :

Structural Flexibility

Biological Activity

3-chloro-N-(5-nitropyridin-2-yl)benzamide is an organic compound notable for its potential biological activities, particularly in pharmacology. Structurally, it consists of a benzamide core substituted with a chloro group and a nitropyridine moiety. This compound is of interest due to its applications in medicinal chemistry, especially in the development of antimicrobial and anticancer agents.

Chemical Structure and Properties

The chemical formula of this compound is CHClNO. Its structural features include:

- Chloro Group : Enhances biological activity through increased lipophilicity.

- Nitropyridine Moiety : Known for its role in antimicrobial and anticancer activities.

Antimicrobial Activity

Several studies have highlighted the potential of nitro-containing compounds as antimicrobial agents. For instance, structural modifications in nitrobenzothiazole derivatives have shown improved activity against biofilm-forming bacteria, suggesting that similar modifications could enhance the efficacy of this compound against pathogens such as E. coli and S. aureus .

Anticancer Potential

The benzamide structure is often associated with anticancer activity. Research into related benzamides has demonstrated their ability to inhibit tumor growth in various cancer cell lines. For example, derivatives of benzamide have been shown to induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for predicting the biological activity of this compound. The presence of both chloro and nitro groups is believed to enhance binding affinity to biological targets, such as enzymes and receptors involved in disease processes.

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Chloro and nitro substituents on benzamide | Potential antimicrobial and anticancer |

| N-(5-nitropyridin-2-yl)benzamide | Nitro group on pyridine | Anticancer activity |

| 3-bromo-N-(5-nitropyridin-2-yl)benzamide | Bromine instead of chlorine | Different reactivity patterns |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of nitro-substituted compounds against Gram-positive and Gram-negative bacteria. The introduction of halogen substituents (like chloro) was found to significantly enhance the antimicrobial activity .

- Cancer Cell Line Studies : In vitro studies on benzamide derivatives indicated that those with halogen substitutions exhibited increased cytotoxicity against various cancer cell lines, suggesting that this compound could have similar effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.